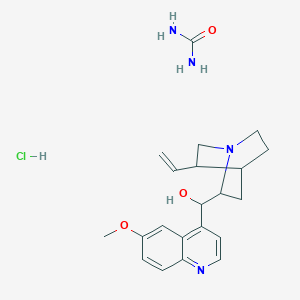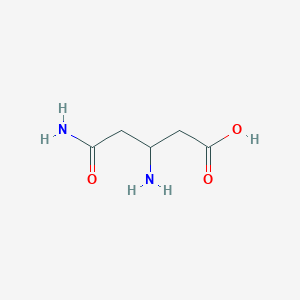
8-chloro-6-iodo-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-6-iodo-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core with chlorine and iodine substituents, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-iodo-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate halogenated reagents. One common method includes the use of 2-aminobenzamide and 2,4-dichlorobenzoyl chloride under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反応の分析
Types of Reactions
8-chloro-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced, leading to different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.
科学的研究の応用
8-chloro-6-iodo-3H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the mechanisms of action of quinazolinone derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
作用機序
The mechanism of action of 8-chloro-6-iodo-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
6-iodoquinazolin-4-ol: Similar in structure but lacks the chlorine substituent.
4(3H)-quinazolinone: The parent compound without halogen substituents.
2-oxo-azetidinyl-quinazolin-4(3H)-ones: Derivatives with different substituents at the 2-position.
Uniqueness
8-chloro-6-iodo-3H-quinazolin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity in various applications, making it a valuable compound for research and development.
特性
分子式 |
C8H4ClIN2O |
|---|---|
分子量 |
306.49 g/mol |
IUPAC名 |
8-chloro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
InChIキー |
FNTCGDZFEQBBFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


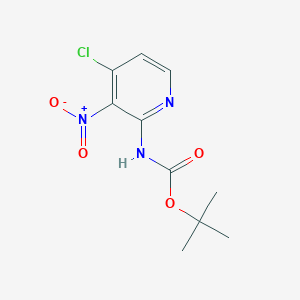
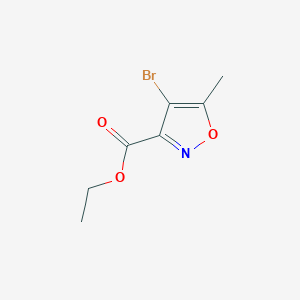
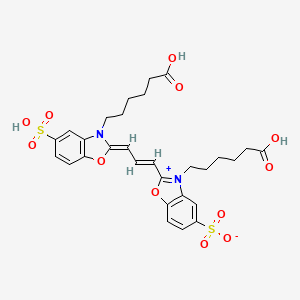
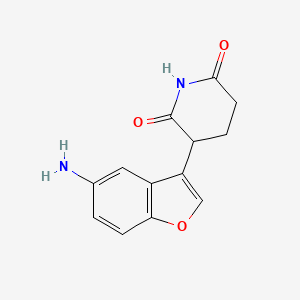

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

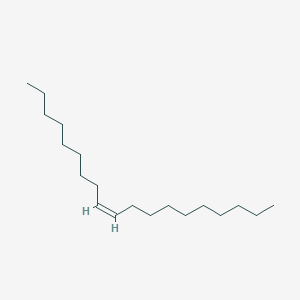
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)

